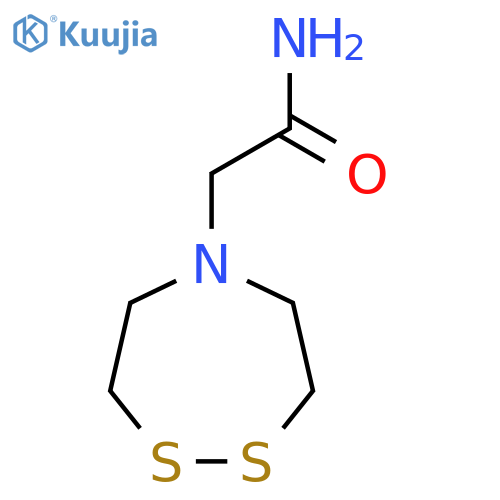Cas no 1849298-48-1 (2-(1,2,5-Dithiazepan-5-yl)acetamide)

1849298-48-1 structure
商品名:2-(1,2,5-Dithiazepan-5-yl)acetamide
2-(1,2,5-Dithiazepan-5-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- Z1505370510
- 1849298-48-1
- AKOS033383681
- 2-(1,2,5-dithiazepan-5-yl)acetamide
- EN300-2968671
- 2-(1,2,5-Dithiazepan-5-yl)acetamide
-
- インチ: 1S/C6H12N2OS2/c7-6(9)5-8-1-3-10-11-4-2-8/h1-5H2,(H2,7,9)
- InChIKey: LSSFXUZWNAACEY-UHFFFAOYSA-N
- ほほえんだ: S1CCN(CC(N)=O)CCS1
計算された属性
- せいみつぶんしりょう: 192.03910536g/mol
- どういたいしつりょう: 192.03910536g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.9Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
2-(1,2,5-Dithiazepan-5-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2968671-0.25g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 95.0% | 0.25g |
$840.0 | 2025-03-19 | |
| Enamine | EN300-2968671-1.0g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
| Enamine | EN300-2968671-0.05g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 95.0% | 0.05g |
$768.0 | 2025-03-19 | |
| Enamine | EN300-2968671-1g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 90% | 1g |
$914.0 | 2023-11-13 | |
| Enamine | EN300-2968671-2.5g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
| Enamine | EN300-2968671-10g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 90% | 10g |
$3929.0 | 2023-11-13 | |
| Enamine | EN300-2968671-0.1g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 95.0% | 0.1g |
$804.0 | 2025-03-19 | |
| Enamine | EN300-2968671-0.5g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 95.0% | 0.5g |
$877.0 | 2025-03-19 | |
| Enamine | EN300-2968671-5g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 90% | 5g |
$2650.0 | 2023-11-13 | |
| Enamine | EN300-2968671-5.0g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 |
2-(1,2,5-Dithiazepan-5-yl)acetamide 関連文献
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
1849298-48-1 (2-(1,2,5-Dithiazepan-5-yl)acetamide) 関連製品
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
